molecular formula C19H17ClN2O B12770254 11H-Indeno(1,2-b)quinolin-11-one, 10-(isopropylamino)-, monohydrochloride CAS No. 104785-14-0

11H-Indeno(1,2-b)quinolin-11-one, 10-(isopropylamino)-, monohydrochloride

Cat. No.: B12770254
CAS No.: 104785-14-0
M. Wt: 324.8 g/mol
InChI Key: LRSNDWSMYAAFDT-UHFFFAOYSA-N
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Description

11H-Indeno(1,2-b)quinolin-11-one, 10-(isopropylamino)-, monohydrochloride is a chemical compound that belongs to the class of indenoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an indenoquinoline core with an isopropylamino group at the 10th position and a monohydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11H-Indeno(1,2-b)quinolin-11-one, 10-(isopropylamino)-, monohydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its monohydrochloride form.

Chemical Reactions Analysis

Types of Reactions

11H-Indeno(1,2-b)quinolin-11-one, 10-(isopropylamino)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indenoquinoline core.

    Substitution: The isopropylamino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized indenoquinolines.

Scientific Research Applications

11H-Indeno(1,2-b)quinolin-11-one, 10-(isopropylamino)-, monohydrochloride has several scientific research applications, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11H-Indeno(1,2-b)quinolin-11-one, 10-(isopropylamino)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 11H-Indeno(1,2-b)quinolin-11-one, 10-phenyl-
  • 10-methylamino-11H-indeno(1,2-b)quinolin-11-one

Uniqueness

11H-Indeno(1,2-b)quinolin-11-one, 10-(isopropylamino)-, monohydrochloride is unique due to its specific substitution pattern and the presence of the isopropylamino group. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

104785-14-0

Molecular Formula

C19H17ClN2O

Molecular Weight

324.8 g/mol

IUPAC Name

10-(propan-2-ylamino)indeno[1,2-b]quinolin-11-one;hydrochloride

InChI

InChI=1S/C19H16N2O.ClH/c1-11(2)20-18-14-9-5-6-10-15(14)21-17-12-7-3-4-8-13(12)19(22)16(17)18;/h3-11H,1-2H3,(H,20,21);1H

InChI Key

LRSNDWSMYAAFDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C2C(=NC3=CC=CC=C31)C4=CC=CC=C4C2=O.Cl

Origin of Product

United States

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